molecular formula C15H19NO2 B2515228 N-[Oxan-4-yl(phenyl)methyl]prop-2-enamide CAS No. 2189107-98-8

N-[Oxan-4-yl(phenyl)methyl]prop-2-enamide

Cat. No. B2515228
CAS RN: 2189107-98-8
M. Wt: 245.322
InChI Key: GNPAZYOBPNFQAX-UHFFFAOYSA-N
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Description

N-[Oxan-4-yl(phenyl)methyl]prop-2-enamide is a compound that belongs to the class of oxanamide derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[Oxan-4-yl(phenyl)methyl]prop-2-enamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
N-[Oxan-4-yl(phenyl)methyl]prop-2-enamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[Oxan-4-yl(phenyl)methyl]prop-2-enamide is its versatility. It can be easily synthesized and modified to suit the needs of different experiments. Additionally, it has been shown to be relatively non-toxic and well-tolerated in animal models. However, one of the main limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on N-[Oxan-4-yl(phenyl)methyl]prop-2-enamide. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, it has been suggested that this compound may have applications in the development of new anti-cancer drugs. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
In conclusion, N-[Oxan-4-yl(phenyl)methyl]prop-2-enamide is a versatile compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields of scientific research.

Synthesis Methods

The synthesis of N-[Oxan-4-yl(phenyl)methyl]prop-2-enamide can be achieved through a multi-step process. The first step involves the condensation of 4-bromoacetophenone and 4-hydroxybenzaldehyde to form 4-bromo-α-oxoacetophenone. The second step involves the reaction of 4-bromo-α-oxoacetophenone with ethyl 2-bromoacetate to form ethyl 2-(4-bromophenyl)-3-oxobutanoate. The final step involves the reaction of ethyl 2-(4-bromophenyl)-3-oxobutanoate with hydroxylamine hydrochloride to form N-[Oxan-4-yl(phenyl)methyl]prop-2-enamide.

Scientific Research Applications

N-[Oxan-4-yl(phenyl)methyl]prop-2-enamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

N-[oxan-4-yl(phenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-2-14(17)16-15(12-6-4-3-5-7-12)13-8-10-18-11-9-13/h2-7,13,15H,1,8-11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPAZYOBPNFQAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC(C1CCOCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[Oxan-4-yl(phenyl)methyl]prop-2-enamide

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